![molecular formula C25H26N2O6 B6512873 N-[(3,4-dimethoxyphenyl)[(4-methoxyphenyl)formamido]methyl]-4-methoxybenzamide CAS No. 618862-77-4](/img/structure/B6512873.png)
N-[(3,4-dimethoxyphenyl)[(4-methoxyphenyl)formamido]methyl]-4-methoxybenzamide
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Overview
Description
“N-[(3,4-dimethoxyphenyl)[(4-methoxyphenyl)formamido]methyl]-4-methoxybenzamide” is a chemical compound with the linear formula C25H26N2O4 . Its molecular weight is 418.497 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple aromatic rings and functional groups. It includes methoxy groups, an amide group, and a benzamide group .Physical And Chemical Properties Analysis
This compound has a boiling point of 496.5±45.0 °C at 760 mmHg, and a flash point of 254.1±28.7 °C . Its LogP is 3.94, indicating its lipophilicity .Scientific Research Applications
- The compound was synthesized through a ‘one-pot’ reductive cyclization. Specifically, N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide reacted with 3,4-dimethoxybenzaldehyde using sodium dithionite as a reductive cyclizing agent in dimethyl sulfoxide (DMSO) solvent .
- Benzimidazole Derivatives : This compound belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles exhibit diverse biological activities and are well-documented in literature .
- Therapeutic Targets : Benzimidazole-containing drugs bind to various therapeutic targets due to their special spectral features and electron-rich environment. For instance:
- Optimization : Researchers have optimized substituents around the benzimidazole nucleus, resulting in drugs like Albendazole, Mebendazole, Oxfendazole, and others .
- Examples :
Synthesis and Structure
Biological Activities
Drug Optimization and Examples
Availability
Future Directions
properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)-[(4-methoxybenzoyl)amino]methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O6/c1-30-19-10-5-16(6-11-19)24(28)26-23(18-9-14-21(32-3)22(15-18)33-4)27-25(29)17-7-12-20(31-2)13-8-17/h5-15,23H,1-4H3,(H,26,28)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPRAUDEYIUBEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(C2=CC(=C(C=C2)OC)OC)NC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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